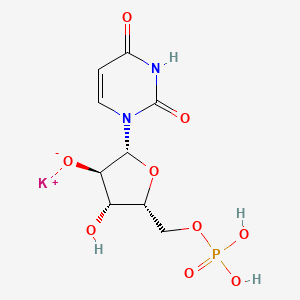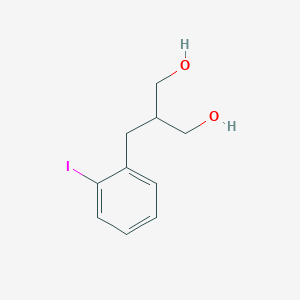
2-(2-Iodobenzyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H13IO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms on the benzyl group is substituted with an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Iodobenzyl)propane-1,3-diol can be synthesized through the iodination of benzyl alcohol derivatives. One common method involves the reaction of 2-iodobenzyl chloride with propane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes use iodine or iodine-containing reagents such as potassium iodide (KI) and potassium iodate (KIO3) in aqueous or organic solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions
2-(2-Iodobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming benzyl alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-iodobenzyl)propanoic acid or 2-(2-iodobenzyl)propanal.
Reduction: Formation of 2-(2-hydroxybenzyl)propane-1,3-diol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Iodobenzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Iodobenzyl)propane-1,3-diol involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
2-Iodobenzyl alcohol: Similar structure but lacks the propane-1,3-diol moiety.
2-Iodobenzyl chloride: Similar structure but contains a chloride substituent instead of the hydroxyl groups.
2-Iodobenzylamine: Similar structure but contains an amino group instead of the hydroxyl groups.
Uniqueness
2-(2-Iodobenzyl)propane-1,3-diol is unique due to the presence of both the iodine atom and the propane-1,3-diol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its dual functional groups make it a versatile compound for various synthetic and research applications .
特性
分子式 |
C10H13IO2 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC名 |
2-[(2-iodophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H13IO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,12-13H,5-7H2 |
InChIキー |
ATTXVXFYXIBSDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(CO)CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



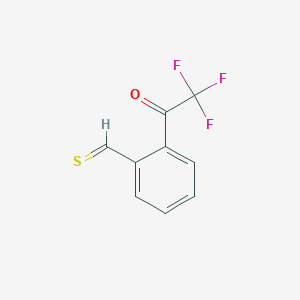
![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)
![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
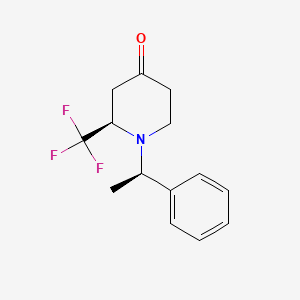
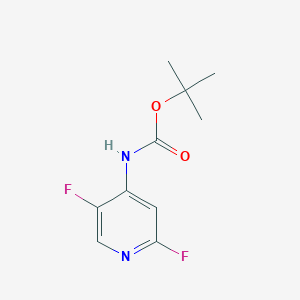
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
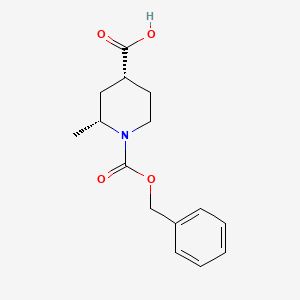
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)
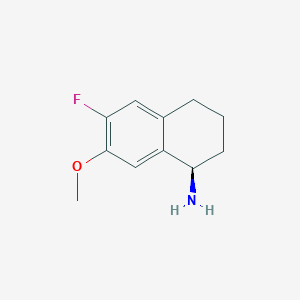

![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
